molecular formula C24H15NO5S B6503265 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate CAS No. 610759-42-7

3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B6503265
CAS No.: 610759-42-7
M. Wt: 429.4 g/mol
InChI Key: AQDSGOUOGNODIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromen-4-one family, characterized by a fused benzopyran-4-one core. The structure features a 1,3-benzothiazole substituent at the 3-position and a 4-methoxybenzoate ester at the 7-position. Such derivatives are often explored in medicinal chemistry for their enzyme inhibitory, antimicrobial, or anticancer properties .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO5S/c1-28-15-8-6-14(7-9-15)24(27)30-16-10-11-17-20(12-16)29-13-18(22(17)26)23-25-19-4-2-3-5-21(19)31-23/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDSGOUOGNODIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole moiety have been reported to inhibit topoisomerase i, a crucial enzyme involved in DNA replication and transcription. They have also been found to bind to the active site of the Pseudomonas aeruginosa quorum sensing LasR system, which is involved in bacterial communication and biofilm formation.

Pharmacokinetics

The compound’s efficacy in in vivo studies suggests that it may have suitable bioavailability and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

The following compounds share structural similarities with the target molecule but differ in substituents:

Compound Name Key Substituents Molecular Formula Molecular Weight XLogP3 Key Features
Target Compound : 3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate 3-benzothiazolyl, 7-(4-methoxybenzoate) C24H15NO5S 429.45* ~5.8* High lipophilicity; benzothiazole enhances π-π interactions
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate 3-(4-Cl-phenyl), 7-(3-methoxybenzoate) C23H15ClO5 406.80 5.2 Chlorophenyl increases electronegativity; 3-methoxy reduces steric hindrance
3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate Benzodioxepin, ethyl/methyl groups C29H26O7 486.51 ~6.1 Enhanced solubility due to oxygen-rich benzodioxepin; bulky substituents
3-(2-Methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate Methoxy-oxoethyl, 4-methylbenzoate C21H18O7 382.36 ~3.5 Lower lipophilicity; ester groups may increase metabolic instability

*Calculated values based on structural analogs and software predictions.

2.2 Physicochemical Properties
  • Lipophilicity (XLogP3) : The target compound’s benzothiazole group increases lipophilicity (estimated XLogP3 ~5.8) compared to the chlorophenyl analog (XLogP3 5.2) . The benzodioxepin-containing compound (XLogP3 ~6.1) has even higher lipophilicity due to its bulky aromatic system .
  • Molecular Weight : The target compound (MW ~429) is intermediate in size compared to the benzodioxepin derivative (MW 486.51) and smaller than polyhalogenated analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.